
5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one
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Overview
Description
5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one is a compound that features a piperazine ring substituted with a 3-methoxyphenyl group and a pyrrolidin-2-one moiety. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 3-methoxyphenylpiperazine with a suitable pyrrolidin-2-one derivative under controlled conditions. The reaction may be catalyzed by acids or bases, and solvents such as dichloromethane or ethanol are commonly used. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidin-2-one moiety can be reduced to form a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 5-(4-(3-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one.
Reduction: Formation of 5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and influencing various cellular pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring substituted with a methoxyphenyl group and have shown affinity for adrenergic receptors.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: These derivatives have been evaluated for their serotonin reuptake inhibition activity.
Uniqueness
5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a methoxyphenyl group and a pyrrolidin-2-one moiety allows for diverse chemical reactivity and potential therapeutic applications .
Biological Activity
5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one, with the CAS number 91703-20-7, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the compound’s biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H21N3O2 with a molecular weight of approximately 275.35 g/mol. The compound features a piperazine moiety, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C15H21N3O2 |
Molecular Weight | 275.35 g/mol |
Boiling Point | 505.3°C at 760 mmHg |
Density | 1.188 g/cm³ |
Flash Point | 259.4°C |
Antimicrobial Properties
Research has indicated that derivatives of piperazine, including those similar to this compound, exhibit significant antimicrobial activity. A study highlighted the structure-antimicrobial activity relationships among N-arylpiperazine compounds, suggesting that modifications in the piperazine moiety can enhance efficacy against various pathogens, including Mycobacterium species. The presence of electron-withdrawing groups has been associated with increased potency against these bacteria .
Cytotoxicity and Antiproliferative Effects
In vitro studies have demonstrated that compounds containing the piperazine structure can exert cytotoxic effects on cancer cell lines. For instance, derivatives were tested against THP-1 human monocytic leukemia cells, showing promising antiproliferative activity. The mechanism often involves interference with cellular signaling pathways crucial for cell survival and proliferation .
Case Studies
Case Study 1: Antimycobacterial Activity
A comparative study assessed various piperazine derivatives for their antimycobacterial properties. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antimycobacterial agents, indicating its potential as a lead compound for further development in treating tuberculosis .
Case Study 2: Cytotoxicity Against Cancer Cells
In another study focusing on cytotoxic effects, derivatives including the piperazine moiety were evaluated against several cancer cell lines. Results indicated that modifications at the phenyl ring significantly influenced cytotoxic potency, suggesting that further structural optimization could yield more effective anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The piperazine moiety allows for high-affinity binding to multiple receptors involved in neurotransmission and cellular signaling.
- Interference with Cell Signaling : By modulating key pathways such as MAPK and NF-κB, these compounds can alter inflammatory responses and cell proliferation.
- Electrostatic Interactions : The presence of methoxy groups can influence the electronic properties of the molecule, enhancing interactions with biological targets.
Properties
CAS No. |
91703-20-7 |
---|---|
Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
5-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H21N3O2/c1-20-13-4-2-3-12(11-13)17-7-9-18(10-8-17)14-5-6-15(19)16-14/h2-4,11,14H,5-10H2,1H3,(H,16,19) |
InChI Key |
FMJIQEYWHGIUOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCC(=O)N3 |
Origin of Product |
United States |
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